Dibenzyltin dichloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67014. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
dibenzyl(dichloro)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H7.2ClH.Sn/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKANCOHERYHKAT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2Sn | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184093 | |
| Record name | Dibenzyltin dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3002-01-5 | |
| Record name | Dibenzyltin dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dichlorobis(phenylmethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzyltin dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance Within Organotin Chemistry Research
Dibenzyltin dichloride serves as a vital precursor for the synthesis of a wide array of other organotin compounds. google.comorientjchem.org Its importance stems from its role as a building block for creating derivatives with tailored properties for various applications. google.comorientjchem.org The direct reaction of metallic tin with benzyl (B1604629) chloride provides a pathway to this key intermediate, which can then be modified to produce compounds used as stabilizers for halogen-containing resins, such as PVC. google.comuu.nl The reactivity of the tin-chlorine bonds allows for the substitution of the chloride ions with other functional groups, leading to diverse classes of organotin derivatives. sioc-journal.cntandfonline.com
The synthesis of this compound itself has been a subject of study, with methods evolving to improve yield and efficiency. google.comgoogle.com Early methods often involved the Grignard or Wurtz reactions to prepare tetraorganotin compounds, which were then subjected to disproportionation with tin tetrachloride. google.com However, direct synthesis from metallic tin and benzyl chloride has been developed as a more direct, single-step procedure. google.com Overcoming challenges such as the agglomeration of tin powder during the reaction has been a focus of process optimization, with the use of dispersants proving effective in increasing reaction yields to over 90%. google.com
Synthetic Methodologies for Dibenzyltin Dichloride and Its Derivatives
Direct Synthesis Routes for Dibenzyltin Dichloride
The most straightforward method for preparing this compound is the direct reaction of its constituent elements and organic precursors. This approach avoids the multi-step processes often associated with Grignard or Wurtz reactions. google.com
This compound can be synthesized directly by the reaction of metallic tin with Benzyl (B1604629) chloride. iucr.orgnih.govresearchgate.netiucr.org The general procedure involves heating comminuted or powdered metallic tin with Benzyl chloride. google.comsci-hub.st The reaction is typically carried out by heating tin flakes or powder in a suitable solvent and then adding Benzyl chloride dropwise to the boiling mixture. google.comsci-hub.st
To enhance the reaction, various catalysts and conditions have been explored. For instance, the presence of a minute quantity of water kneaded with the tin powder prior to reaction in toluene (B28343) has been shown to be crucial for the reaction to proceed, while completely anhydrous conditions result in no reaction. sci-hub.st Additionally, certain metals like iron, copper, and mercury can be added to the reaction mixture. google.com The use of dispersing agents such as activated carbon or silica (B1680970) can also improve yields by preventing the tin powder from aggregating, which would otherwise reduce its reactivity. google.com
Table 1: Selected Conditions for Direct Synthesis of this compound
| Tin Form | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Tin Flakes | Dibutyl ether | Reflux, dropwise addition of Benzyl chloride over 30 min, then reflux for 30 min | 78.5 g from 38 g Sn | google.com |
| Tin Powder (wetted) | Toluene | Reflux for 3 hours | 80% | sci-hub.st |
| Tin Powder | Toluene | Reflux | 88% | shu.ac.uk |
| Tin Powder | Toluene | Vigorous stirring, >900 rpm, 24 hr | Good | researchgate.net |
The choice of solvent is a critical factor that dictates the final product in the direct synthesis from Benzyl chloride and metallic tin. uu.nl Research has consistently shown that the polarity of the solvent system directs the reaction toward either di- or tri-substituted organotin compounds. researchgate.netscribd.comresearchgate.netresearchgate.net
When the reaction is conducted in non-polar organic solvents, such as toluene or benzene (B151609), the primary product is this compound. sci-hub.stresearchgate.netuu.nlrjpbcs.com In contrast, using a polar solvent, most notably water, selectively yields Tribenzyltin chloride. researchgate.netuu.nlrjpbcs.comuu.nl Intermediate polarity solvents like 1-butanol (B46404) also favor the formation of Tribenzyltin chloride, whereas ethanol, with its lower boiling point, is ineffective. sci-hub.st
It is proposed that this compound is the initial product in all cases. shu.ac.ukuu.nlscispace.com In polar media like water, the initially formed this compound subsequently reacts with additional metallic tin to produce Tribenzyltin chloride and tin(II) chloride. uu.nlrjpbcs.comuu.nlscispace.com This transformation is facilitated by the increased polarity of the solvent. scribd.comresearchgate.netresearchgate.net
Table 2: Solvent Influence on Product Formation
| Solvent | Temperature (°C) | Primary Product | Reference |
|---|---|---|---|
| Toluene | 111 | This compound | researchgate.netresearchgate.net |
| Benzene | Reflux | This compound | sci-hub.stscribd.com |
| Water | 100 | Tribenzyltin chloride | researchgate.netresearchgate.net |
| 1-Butanol | Boiling | Tribenzyltin chloride | sci-hub.st |
Advanced Precursor Chemistry: Utilizing this compound for New Organotin Compounds
This compound is a valuable precursor for the synthesis of more complex organotin structures through reactions that build upon its existing framework.
This compound can participate in redistribution reactions, often referred to as Kocheshkov comproportionation, which involve the exchange of organic and halide groups between two organotin species. uu.nlwikipedia.org These reactions allow for the targeted synthesis of specific organotin halides. For example, this compound can be formed by the reaction of Tetrabenzyltin with Tin(IV) chloride. wikipedia.org
Conversely, it can be transformed into other organotin species. A documented example is the conversion of Tribenzyltin chloride into this compound by reacting it with Tin(IV) chloride in benzene, demonstrating the reversible nature of these redistribution equilibria. sci-hub.st
A primary application of this compound as a synthetic intermediate is its reaction with nucleophilic organometallic reagents, such as Grignard reagents (R'MgX). uu.nlscispace.com This pathway allows for the substitution of the chloride atoms with other organic groups, leading to the formation of mixed tetraorganotins of the type (C₆H₅CH₂)₂SnR'₂. uu.nlwikipedia.org This method is a cornerstone for creating unsymmetrical tetraorganotin compounds.
Specific examples of this functionalization include:
The reaction of this compound with neophyl magnesium chloride to produce Dineophyldibenzyltin. orientjchem.org
Alkylation using a Wurtz-type reaction, where this compound is treated with excess Benzyl chloride and metallic sodium to yield Tetrabenzyltin. google.com
Derivatization Strategies through Ligand and Anion Exchange
The two chlorine atoms in this compound are reactive sites that can be readily substituted by a wide variety of other anionic ligands. sysrevpharm.org This anion exchange is a common and versatile strategy for synthesizing a vast array of dibenzyltin derivatives with tailored properties. The reaction typically involves treating this compound with the salt (often sodium or potassium) of the desired ligand in a suitable solvent. upce.czresearchgate.net The formation of a stable salt byproduct, like sodium chloride, drives the reaction to completion. upce.cz
This strategy has been successfully employed to synthesize numerous classes of dibenzyltin compounds, including:
Dithiocarbamates: Reaction with sodium N,N-dimethyldithiocarbamate yields Dibenzyltin N,N-dimethyldithiocarbamate. researchgate.netsioc-journal.cn
Carboxylates: Reaction with sodium acetate (B1210297) produces Diacetoxydibenzylstannane. ontosight.ai Similarly, it reacts with the sodium salt of monomethyl glutarate. hec.gov.pk
Quinolinolates: Treatment with the sodium salts of substituted 5-diazenyl-quinolin-8-ols results in the formation of cis-bis{5-[(E)-2-(aryl)-1-diazenyl]quinolinolato}dibenzyltin(IV) complexes. upce.czresearchgate.net
Adducts with N-donor ligands: It forms adducts with neutral nitrogen-based ligands like 1,10-phenanthroline. researchgate.net
Thiohydrazides: It reacts with ligands such as aniline (B41778) N-thiohydrazide. researchgate.net
These derivatization reactions underscore the role of this compound as a fundamental building block in the synthesis of structurally diverse organotin(IV) complexes.
Reactions with Carboxylic and Phosphinic Acid Salts
The reaction of this compound with salts of carboxylic and phosphinic acids provides access to a range of organotin carboxylates and phosphinates. The nature of the final product is highly dependent on the stoichiometry of the reactants and the specific acid salt employed.
Research has shown that the reaction of this compound with silver carboxylates can lead to the formation of various multinuclear structures. psu.edu For instance, the reaction with silver acetate can produce a "ladder" type structure, while reactions with other silver carboxylates can yield "hexagonal prismane" clusters. psu.edu In some cases, a mononuclear compound, Sn(CH₂Ph)₂(O₂CCHPh₂)₂, has been isolated. psu.edu
A study involving the reaction of this compound with a hot methanolic solution of the sodium salt of monomethyl glutarate resulted in the formation of a solid dibenzyltin complex. scielo.br Spectroscopic data suggested that the carboxylate group acts as a bidentate ligand, leading to a hexa-coordinated octahedral geometry around the tin atom. scielo.br
The reaction with phosphinic acid salts has also been explored. The treatment of this compound with two molar equivalents of silver dicyclohexylphosphinate (AgO₂P(C₆H₁₁)₂) resulted in a trinuclear oxygen-capped cluster, [{Sn(CH₂Ph)(OH)[O₂P(C₆H₁₁)₂]}₃O]⁺[O₂P(C₆H₁₁)₂]⁻, which involves the cleavage of a tin-carbon bond. psu.edu However, when the reaction was carried out with two molar equivalents of both AgO₂P(C₆H₁₁)₂ and the corresponding acid, (C₆H₁₁)₂PO₂H, a novel monometallic complex, Sn(CH₂Ph)₂[O₂P(C₆H₁₁)₂]₂[HO₂P(C₆H₁₁)₂]₂, was formed. psu.edu In this mononuclear structure, the complex is stabilized by internal hydrogen bonding. psu.edu
Table 1: Products from Reactions of this compound with Carboxylate and Phosphinate Salts
| Reactant(s) | Product Structure | Reference |
|---|---|---|
| This compound, Silver acetate | "Ladder" structure: {[(PhCH₂)SnO·O₂CMe]₂(PhCH₂)Sn(O₂CMe)₃}₂ | psu.edu |
| This compound, Silver pivalate | "Hexagonal prismane": [(PhCH₂)SnO·O₂CBuᵗ]₆ | psu.edu |
| This compound, Silver diphenylacetate | Mononuclear: Sn(CH₂Ph)₂(O₂CCHPh₂)₂ | psu.edu |
| This compound, Sodium monomethyl glutarate | Hexa-coordinated complex | scielo.br |
| This compound, AgO₂P(C₆H₁₁)₂ | Trinuclear cluster: [{Sn(CH₂Ph)(OH)[O₂P(C₆H₁₁)₂]}₃O]⁺[O₂P(C₆H₁₁)₂]⁻ | psu.edu |
| This compound, AgO₂P(C₆H₁₁)₂, (C₆H₁₁)₂PO₂H | Mononuclear complex: Sn(CH₂Ph)₂[O₂P(C₆H₁₁)₂]₂[HO₂P(C₆H₁₁)₂]₂ | psu.edu |
Synthesis of Dithiocarbamate (B8719985) Derivatives
The reaction of this compound with dithiocarbamate salts is a common method for the synthesis of dibenzyltin dithiocarbamate derivatives. These reactions typically involve a metathesis reaction where the chloride ions are replaced by dithiocarbamate ligands.
Thirteen different dibenzyltin dithiocarbamate derivatives have been synthesized by reacting this compound with various dithiocarbamates. sioc-journal.cn These compounds were characterized by elemental analysis, IR, ¹H NMR, and mass spectrometry. sioc-journal.cn Similarly, the synthesis of dibenzyltin N,N-dimethyldithiocarbamate and dibenzyltin bis(dithiomorpholinocarbamate) has been achieved through the reaction of this compound with the corresponding dithiocarbamate salts. researchgate.net Crystal structure analysis of these compounds revealed a distorted octahedral configuration around the six-coordinate tin atom. researchgate.net
The stoichiometry of the reaction plays a crucial role in determining the final product. For instance, reacting this compound with N,N-dialkyl dithiocarbamates in a 1:1 molar ratio leads to the formation of chlorodibenzyltin(IV) complexes with N,N-dialkyl dithiocarbamate ligands. niscpr.res.in The crystal structure of (PhCH₂)₂SnCl(S₂CNMe₂) showed a five-coordinate tin atom in a significantly distorted trigonal bipyramidal geometry. niscpr.res.in
Table 2: Examples of Synthesized Dibenzyltin Dithiocarbamate Derivatives
| Dithiocarbamate Reactant | Product | Coordination Geometry | Reference |
|---|---|---|---|
| N,N-dialkyl dithiocarbamates (1:1 ratio) | (PhCH₂)₂SnCl(S₂CNR₂) | Distorted trigonal bipyramidal | niscpr.res.in |
| N,N-dimethyldithiocarbamate | (PhCH₂)₂Sn(S₂CNMe₂)₂ | Distorted octahedral | researchgate.net |
| Dithiomorpholinocarbamate | (PhCH₂)₂Sn(S₂CNC₄H₈O)₂ | Distorted octahedral | researchgate.net |
| Various dithiocarbamates | (PhCH₂)₂Sn(S₂CNR₂)₂ | Not specified in abstract | sioc-journal.cn |
Preparation of Azide (B81097) and Sulfonate Analogues
The synthesis of dibenzyltin diazide and disulfonate derivatives has been accomplished through reactions of this compound with the appropriate sodium or silver salts.
The reactions of this compound with sodium azide (NaN₃), sodium p-toluenesulfonate (NaO₃SC₆H₄Me-p), and silver trifluoromethanesulfonate (B1224126) (AgO₃SCF₃) have been investigated, leading to the formation of the corresponding dibenzyltin diazide and disulfonate compounds. tandfonline.comscispace.com These reactions provide a direct route to introduce azide and sulfonate functionalities to the dibenzyltin moiety. tandfonline.comscispace.com Further reactions of these derivatives, such as the hydrolysis of dibenzyltin azide chloride, can lead to the formation of distannoxanes like 1,1,3,3-tetrabenzyl-1,3-diazidodistannoxane. tandfonline.com
Table 3: Synthesis of Dibenzyltin Azide and Sulfonate Derivatives
| Reagent | Product | Reference |
|---|---|---|
| Sodium azide | Dibenzyltin diazide | tandfonline.comscispace.com |
| Sodium p-toluenesulfonate | Dibenzyltin di(p-toluenesulfonate) | tandfonline.comscispace.com |
| Silver trifluoromethanesulfonate | Dibenzyltin di(trifluoromethanesulfonate) | tandfonline.comscispace.com |
Complexation with Nitrogen and Oxygen Donor Ligands
This compound readily forms complexes with a variety of nitrogen and oxygen donor ligands, including Schiff bases and other bidentate chelating agents. These reactions often result in the formation of six-coordinate complexes with distorted octahedral geometries.
A series of cis-bis{5-[(E)-2-(aryl)-1-diazenyl]quinolinolato}dibenzyltin(IV) complexes have been synthesized by reacting the sodium salts of 5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-ol (a N,O-bidentate ligand) with this compound. researchgate.net X-ray diffraction studies of some of these complexes confirmed a distorted cis-octahedral arrangement around the tin atom. researchgate.net
Similarly, dibenzyltin(IV) complexes have been prepared with Schiff base ligands derived from the condensation of amino acids. For example, the reaction with the sodium salt of 2-{[(2Z)-3-hydroxy-1-methyl-2-butenylidene]amino}acetic acid has been reported. researchgate.net
Complexes of dibenzyltin(IV) chloride with nitrogen and sulfur donor ligands derived from 2-phenylethylamine have also been synthesized. nih.gov In these complexes, the ligands can act as monoanionic bidentate or neutral bidentate ligands. nih.gov The study of organotin(IV) complexes with various Schiff base ligands is an active area of research, with many complexes showing interesting structural features and biological activities. researchgate.net
Table 4: Examples of this compound Complexes with N and O Donor Ligands
| Ligand Type | Example Ligand | Product Type | Coordination Geometry | Reference |
|---|---|---|---|---|
| N,O-Bidentate Schiff Base | 5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-ol | cis-Bis-chelate complex | Distorted octahedral | researchgate.net |
| N,O-Bidentate Schiff Base | 2-{[(2Z)-3-hydroxy-1-methyl-2-butenylidene]amino}acetic acid | Dibenzyltin(IV) complex | Not explicitly stated | researchgate.net |
| N,S-Bidentate Ligand | 2-phenylethyl dithiocarbamate | Dibenzyltin(IV) complex | Not explicitly stated | nih.gov |
Coordination Geometries in Dibenzyltin(IV) Complexes
When this compound acts as a precursor, the resulting dibenzyltin(IV) complexes can exhibit various coordination numbers and geometries, most commonly distorted tetrahedral and trigonal bipyramidal. sid.ir The specific geometry is influenced by the nature and number of the coordinating ligands.
While the parent molecule has a tetrahedral geometry, four-coordinate dibenzyltin(IV) complexes often show a distortion from this ideal shape. sid.ir This distortion is evident from the spread of angles around the central tin atom. For instance, in certain diorganotin(IV) complexes with organoselenolato ligands, a distorted tetrahedral coordination geometry for the tin atom has been assigned based on NMR data in solution. mdpi.com The C-Sn-C bond angle, calculated from ¹J(¹¹⁹Sn-¹³C) coupling constants, can be used to infer this geometry. mdpi.com
Five-coordinate complexes of dibenzyltin(IV) typically adopt a distorted trigonal bipyramidal geometry. researchgate.netlibretexts.org In this configuration, the ligands are arranged around the tin atom with three in equatorial positions and two in axial positions. researchgate.netiucr.org An example is seen in the complex formed with thiobenzoate, where intermolecular Sn-Cl interactions lead to a dimeric structure in which each tin atom is five-coordinated in a distorted trigonal bipyramidal arrangement. researchgate.net Another well-characterized example is a centrosymmetric complex where the five-coordinate tin atom has an oxygen atom and a chloro ligand in the axial sites, with the second chloro ligand and the two benzyl groups occupying the equatorial sites. iucr.org The bond angles in such complexes deviate from the ideal 90° and 120° of a perfect trigonal bipyramid. iucr.org
Table 2: Example of Trigonal Bipyramidal Geometry in a Dibenzyltin(IV) Complex iucr.org
μ-Ethane-1,2-diylbis(diphenylphosphine oxide)-κ²O:O′-bis[dibenzyldichlorotin(IV)]
| Parameter | Atoms | Value (Å or °) | Position |
|---|---|---|---|
| Bond Lengths (Å) | Sn1-Cl1 | 2.4788 (10) | Axial |
| Sn1-O1 | 2.242 (2) | Axial | |
| Sn1-Cl2 | 2.3597 (8) | Equatorial | |
| Sn1-C (benzyl) | 2.132 (3) / 2.137 (4) | Equatorial | |
| Bond Angles (°) | O1-Sn1-Cl1 | 170.81 (6) | Axial-Sn-Axial |
| Cl2-Sn1-C3 | 117.8 (1) | Equatorial-Sn-Equatorial | |
| C3-Sn1-C4 | 122.9 (2) | Equatorial-Sn-Equatorial |
Octahedral Coordination Modes (e.g., cis- and trans-R₂ arrangements)
The tin atom in diorganotin(IV) compounds like this compound frequently exhibits an octahedral coordination geometry. This occurs when the tin center bonds with two organic (R) groups and four other ligands. The spatial orientation of these two benzyl groups leads to the formation of cis and trans isomers.
In many diorganotin dihalide complexes with bidentate ligands, a distorted cis-octahedral arrangement is observed. researchgate.netupce.cz In this configuration, the two benzyl groups are positioned adjacent to each other. For instance, a series of cis-bis{5-[(E)-2-(aryl)-1-diazenyl]quinolinolato}dibenzyltin(IV) complexes have been synthesized and characterized, confirming a distorted cis-octahedral arrangement around the tin atom in both solution and solid states. researchgate.netupce.cz The formation of either cis or trans isomers can be influenced by the specific ligands and reaction conditions. researchgate.netrsc.org
Conversely, trans arrangements, where the organic groups are on opposite sides of the tin atom, are also known. researchgate.net The coordination geometry can also be described as a trans-C₂SnO₄N pentagonal bipyramid in some dimeric structures. nih.gov
Pentagonal Bipyramidal Coordination
Beyond six-coordination, this compound derivatives can achieve a seven-coordinate, pentagonal bipyramidal geometry. This has been observed in complexes with certain multidentate ligands. For example, the reaction of this compound with specific ligands can yield complexes where the tin atom is in a distorted pentagonal bipyramidal environment. nih.govgoogle.com In such structures, the equatorial plane is typically occupied by the coordinating atoms of the multidentate ligand, while the benzyl groups or other ligands occupy the axial positions. uky.edu A study on dibenzyltin(IV) complexes with 5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-olates also suggests the possibility of a five-coordinated structure, which can be a precursor to higher coordination numbers. researchgate.net
Phenomenon of Expanded Coordination Numbers Beyond Four
The capacity of the tin atom in organotin compounds to exceed the expected four-coordinate state is a key feature of its chemistry. This is attributed to the availability of its 5d orbitals for bonding, allowing for the formation of five, six, and even seven-coordinate complexes. rjpbcs.comgelest.com The Lewis acidity of the diorganotin dihalide core (R₂SnX₂) is enhanced by the electronegative halide atoms, making the tin atom susceptible to coordination by Lewis bases. gelest.comfakirchandcollege.org This tendency to form hypervalent species is fundamental to the formation of the complex multinuclear and supramolecular structures discussed below. scispace.comlupinepublishers.com While complexes of this compound with certain ligands are five-coordinated, many others exhibit six-coordination. niscpr.res.in
Characterization of Multi-nuclear Organotin Structures
Formation and Structure of Distannoxanes
Distannoxanes are organotin compounds featuring a central four-membered Sn-O-Sn-O ring. They are commonly formed from the hydrolysis or reaction of diorganotin dihalides, like this compound, with oxygen-donating species. scispace.comcdnsciencepub.com For example, the reaction of this compound with silver trifluoromethanesulfonate can yield 1,1,3,3-tetrabenzyl-1,3-bis(trifluoromethanesulfonato)distannoxane. scispace.com The hydrolysis of this compound in the presence of atmospheric carbon dioxide has also been shown to produce complex stannoxane structures. mdpi.com
Supramolecular Stannoxane Topologies (e.g., Ladder and Prismane (B14753642) Architectures)
Organostannoxanes can self-assemble into larger, more complex supramolecular architectures, with ladder and prismane (or drum-like) structures being prominent examples. researchgate.netias.ac.in These structures are built from the association of simpler stannoxane units.
Ladder Structures: These consist of two parallel stannoxane chains linked together, forming a ladder-like arrangement. ias.ac.in
Prismane Structures: These are cage-like structures resembling a prism, formed by the stacking of stannoxane rings. researchgate.netias.ac.in
The formation of these topologies is influenced by the organic substituents on the tin atom and the reaction conditions. researchgate.net
O-Capped Cluster Compounds
Organotin compounds can also form intricate oxygen-capped clusters. acs.orgtandfonline.com These clusters often feature a core of multiple tin atoms bridged by oxygen atoms. While specific examples directly derived from this compound are less commonly detailed in readily available literature, the broader class of organotin oxo clusters is well-established. chinesechemsoc.orgacs.org These clusters can adopt various complex geometries, including cubic and butterfly arrangements, and can incorporate other functionalities through the choice of ligands. acs.orgthieme-connect.de
Scope and Research Objectives for Dibenzyltin Dichloride Investigations
The overarching research objectives for investigations involving dibenzyltin dichloride can be summarized as follows:
Development of Efficient Synthetic Routes: A primary goal is to devise and optimize synthetic methodologies for both this compound and its derivatives, focusing on high yields, cost-effectiveness, and sustainability. google.comgoogle.com
Fundamental Structural and Bonding Analysis: A thorough understanding of the molecular and electronic structure of this compound and its complexes is a key objective. This involves detailed spectroscopic and crystallographic studies, complemented by theoretical calculations. nih.govresearchgate.net
Exploration of Reactivity: Investigating the reactivity of this compound with a wide range of nucleophiles and ligands to synthesize novel organotin compounds with diverse functionalities remains a central theme. sioc-journal.cntandfonline.com
Structure-Property Relationship Elucidation: A critical objective is to establish clear relationships between the molecular structure of this compound derivatives and their observed properties, be it catalytic activity, biological efficacy, or sensor selectivity. nih.govdatapdf.com
Discovery of New Applications: Researchers are actively seeking to expand the application portfolio of this compound beyond its traditional use as a stabilizer intermediate. This includes its potential in materials science, catalysis, and medicinal chemistry. lookchem.comnih.govuky.edu
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄Cl₂Sn | lookchem.com |
| Molecular Weight | 371.88 g/mol | lookchem.com |
| Appearance | Colorless, crystalline solid | lookchem.com |
| Melting Point | 160-160.5 °C | researchgate.net |
| Boiling Point | 395.4 °C at 760 mmHg | lookchem.com |
| Flash Point | 193 °C | lookchem.com |
| Vapor Pressure | 4.19E-06 mmHg at 25°C | lookchem.com |
Table 2: Selected Crystallographic Data for this compound
| Parameter | Value | Source |
| Crystal System | Monoclinic | nih.gov |
| Space Group | C2/c | nih.gov |
| a (Å) | 23.7710 (3) | nih.gov |
| b (Å) | 4.8019 (1) | nih.gov |
| c (Å) | 12.0808 (2) | nih.gov |
| β (°) ** | 92.560 (1) | nih.gov |
| V (ų) ** | 1377.60 (4) | nih.gov |
| Z | 4 | nih.gov |
Spectroscopic Characterization Techniques
Vibrational Spectroscopy (IR, FTIR)
Vibrational spectroscopy, encompassing Infrared (IR) and Fourier-transform infrared (FTIR) techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For dibenzyltin dichloride, the infrared spectrum is dominated by vibrations associated with the benzyl (B1604629) ligands, but the low-frequency region provides direct insight into the coordination sphere of the tin atom. researchgate.net
The most diagnostic vibrations for the metallic center in this compound are the tin-carbon (Sn-C) and tin-chlorine (Sn-Cl) stretching modes. These typically occur in the far-infrared region of the spectrum (< 600 cm⁻¹). The positions of these bands are sensitive to the geometry around the tin atom and the nature of the organic substituents.
The Sn-C stretching vibrations in diorganotin dichlorides are observed in the 500-600 cm⁻¹ range. For this compound, both asymmetric and symmetric Sn-C stretching modes are expected. Theoretical studies, supported by experimental data, have helped in the precise assignment of these bands. researchgate.net Similarly, the Sn-Cl stretching frequencies are characteristic and are typically found at lower wavenumbers, generally below 400 cm⁻¹. The presence of two chlorine atoms leads to both an asymmetric and a symmetric stretching vibration. The analysis of these frequencies is crucial for confirming the covalent attachment of the benzyl and chloro ligands to the tin center. researchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| νas(Sn-C) | ~560 | Asymmetric Tin-Carbon Stretch |
| νs(Sn-C) | ~525 | Symmetric Tin-Carbon Stretch |
| νas(Sn-Cl) | ~350 - 380 | Asymmetric Tin-Chlorine Stretch |
| νs(Sn-Cl) | ~330 - 360 | Symmetric Tin-Chlorine Stretch |
Beyond the immediate coordination sphere of the tin atom, the IR spectrum of this compound is characterized by the vibrational modes of the benzyl ligands. These are essential for confirming the identity and integrity of the organic moiety.
Key diagnostic vibrations of the benzyl group include:
Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) bridge between the tin and the phenyl ring gives rise to asymmetric and symmetric stretching vibrations, which are observed in the 2900-3000 cm⁻¹ range. mdpi.com
C=C Ring Stretching: The characteristic stretching vibrations of the benzene (B151609) ring are found in the 1450-1600 cm⁻¹ region. Multiple bands are typically observed due to the complex vibrational coupling within the ring.
C-H Bending: Both in-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural confirmation and are found in the fingerprint region (600-1400 cm⁻¹). mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of diamagnetic organotin compounds in solution. By probing the magnetic environments of specific nuclei (¹H, ¹³C, ¹¹⁹Sn), it provides detailed information on the connectivity, symmetry, and electronic structure of the molecule.
The ¹H NMR spectrum provides information on the hydrogen atoms within the benzyl ligands. The spectrum is typically characterized by two main sets of signals: those from the methylene protons (-CH₂-) and those from the aromatic protons of the phenyl ring.
The methylene protons appear as a single resonance, indicating that the two protons are chemically equivalent. A key feature of this signal is the presence of satellite peaks resulting from coupling to the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). The magnitude of this two-bond coupling constant, denoted as ²J(¹¹⁹Sn-¹H), provides valuable information about the s-electron character of the Sn-C bond and the geometry at the tin center. For the closely related compound di(m-chlorobenzyl)tin dibromide, this coupling constant is reported to be 72.8 Hz. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| Aromatic | ~7.0 - 7.4 | Multiplet | - | Ar-H |
| Methylene | ~3.2 | Singlet with satellites | ²J(¹¹⁹Sn-¹H) ≈ 73 | Sn-CH₂-Ar |
Data based on the closely related analogue, di(m-chlorobenzyl)tin dibromide.
The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule. For this compound, signals are expected for the methylene carbon and the four distinct carbon atoms of the phenyl ring (ipso, ortho, meta, para).
Similar to the ¹H NMR spectrum, the signal for the methylene carbon directly attached to the tin atom exhibits satellite peaks due to one-bond coupling, ¹J(¹¹⁹Sn-¹³C). This coupling constant is significantly larger than the two-bond proton coupling and is highly sensitive to the coordination number and geometry of the tin atom. For di(m-chlorobenzyl)tin dibromide, this value is a substantial 1204 Hz, indicative of a direct Sn-C bond. The aromatic carbons resonate in the typical region of 125-140 ppm.
| Carbon Type | Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Assignment |
|---|---|---|---|
| Methylene | ~32 | ¹J(¹¹⁹Sn-¹³C) ≈ 1200 | Sn-CH₂-Ar |
| Aromatic | ~126 - 138 | - | Ar-C |
Data based on the closely related analogue, di(m-chlorobenzyl)tin dibromide.
¹¹⁹Sn NMR is a direct and exquisitely sensitive probe of the electronic and structural environment at the tin nucleus. huji.ac.il The chemical shift (δ¹¹⁹Sn) covers a very wide range (over 2000 ppm) and is strongly dependent on the coordination number of the tin atom and the electronegativity of the attached groups. huji.ac.il
In non-coordinating solvents like chloroform (B151607) (CDCl₃), this compound is expected to exist as a four-coordinate, monomeric species with a tetrahedral geometry. Diorganotin dihalides in this state typically exhibit ¹¹⁹Sn chemical shifts in the range of δ +20 to +150 ppm relative to tetramethyltin (B1198279) (Me₄Sn).
In the solid state, the structure can differ significantly due to intermolecular interactions. X-ray crystallography has shown that this compound molecules can form linear chains through weak Sn···Cl bridges, effectively increasing the coordination number of the tin atom. nih.gov This change in coordination is readily detected by solid-state ¹¹⁹Sn Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR. An increase in coordination number from four to five or six invariably leads to a significant upfield shift (to more negative δ values) in the ¹¹⁹Sn resonance. Therefore, a comparison of the solution and solid-state ¹¹⁹Sn NMR spectra provides a definitive assessment of intermolecular association in the solid state.
| State / Technique | Expected Coordination No. | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Solution (non-coordinating solvent) | 4 | +20 to +150 |
| Solid State (CP-MAS) | > 4 (e.g., 5 or 6) | < 0 (upfield shift) |
Mössbauer Spectroscopy (¹¹⁹mSn)
Mössbauer spectroscopy, specifically utilizing the ¹¹⁹mSn isotope, is a powerful technique for probing the chemical environment of tin atoms. It provides valuable information about the oxidation state, coordination number, and symmetry of the tin center.
Quadrupole Splitting Parameters and Isomer Shift Analysis
The isomer shift (δ) is sensitive to the s-electron density at the tin nucleus. For tin(IV) compounds, isomer shifts typically fall within a specific range. It is anticipated that the isomer shift for this compound would be consistent with a +4 oxidation state for the tin atom.
The quadrupole splitting (ΔEQ) arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and the electric field gradient at the nucleus. A non-zero quadrupole splitting indicates an asymmetric distribution of electron density around the tin atom. In diorganotin(IV) dichlorides like this compound, the presence of two organic and two chloro substituents creates an electric field gradient, which is expected to result in a distinct quadrupole splitting. The magnitude of this splitting is influenced by the C-Sn-C and Cl-Sn-Cl bond angles. For a tetrahedral geometry, a significant quadrupole splitting would be observed.
A comprehensive analysis of various organotin(IV) compounds has established correlations between these Mössbauer parameters and the coordination geometry of the tin atom.
| Compound Class | Typical Isomer Shift (δ) (mm/s) | Typical Quadrupole Splitting (ΔEQ) (mm/s) |
| Diorganotin(IV) Dichlorides | 1.20 - 1.70 | 2.80 - 4.20 |
Note: The values presented are typical ranges for this class of compounds and the specific values for this compound may vary.
Elucidation of Tin(IV) Coordination Environments
The coordination environment around the tin(IV) atom in this compound can be inferred from its Mössbauer parameters, in conjunction with data from other techniques like X-ray crystallography. In the solid state, this compound adopts a distorted tetrahedral geometry. This arrangement, with two benzyl groups and two chlorine atoms bonded to the central tin atom, leads to an asymmetric electronic environment, which is the primary origin of the expected quadrupole splitting in its ¹¹⁹mSn Mössbauer spectrum. The magnitude of the quadrupole splitting is a sensitive indicator of the C-Sn-C bond angle in diorganotin(IV) compounds.
Mass Spectrometry (MS, ESI-MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through the analysis of fragmentation patterns. The National Institute of Standards and Technology (NIST) provides reference mass spectrometry data for this compound, which is invaluable for its characterization nih.gov.
Under electron ionization (EI), this compound is expected to undergo fragmentation. A plausible fragmentation pathway involves the initial loss of a benzyl radical (C₇H₇•) or a chlorine radical (Cl•). Subsequent fragmentation steps could involve the loss of the remaining substituents from the tin atom. The analysis of the isotopic pattern of the tin-containing fragments is crucial for their identification, as tin has several naturally occurring isotopes.
| Ion | m/z (relative to ¹²⁰Sn) | Possible Identity |
| [C₁₄H₁₄Cl₂Sn]⁺ | 372 | Molecular Ion |
| [C₇H₇Cl₂Sn]⁺ | 281 | [M - C₇H₇]⁺ |
| [C₁₄H₁₄ClSn]⁺ | 337 | [M - Cl]⁺ |
| [SnCl₂]⁺ | 190 | [SnCl₂]⁺ |
| [C₇H₇Sn]⁺ | 211 | [C₇H₇Sn]⁺ |
| [C₇H₇]⁺ | 91 | Benzyl Cation |
Note: The m/z values are nominal and based on the most abundant isotopes. The actual spectrum will show a characteristic isotopic pattern for tin-containing fragments.
Electrospray ionization mass spectrometry (ESI-MS) is often employed for the analysis of organometallic complexes, particularly for those that are less volatile or thermally labile. While specific ESI-MS studies on this compound are not detailed in the provided search results, this technique is frequently used to characterize its derivatives and reaction products in solution researchgate.net.
Thermogravimetric Analysis (TGA) for Thermal Behavior
Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. It provides valuable information about the thermal stability and decomposition profile of a compound.
A TGA of this compound would reveal the temperature at which it begins to decompose and the subsequent steps of mass loss. The decomposition of organotin compounds often proceeds through the cleavage of the tin-carbon bonds. For this compound, the initial decomposition step is likely the loss of the benzyl groups. The final residue at high temperatures is typically a tin oxide.
While a specific TGA curve for this compound was not found in the provided search results, the general thermal behavior of diorganotin dichlorides involves decomposition in one or more steps, with the ultimate formation of tin(IV) oxide (SnO₂). The temperatures of these decomposition steps are indicative of the compound's thermal stability.
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| Onset of decomposition | - | Initial thermal degradation |
| Step 1 | - | Loss of organic ligands (benzyl groups) |
| Final Residue | - | Formation of Tin Oxide (e.g., SnO₂) |
Note: This table represents a generalized decomposition pattern for diorganotin dichlorides. The specific temperatures and mass loss percentages for this compound would need to be determined experimentally.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a primary method for the theoretical study of Dibenzyltin dichloride. Calculations are often performed using hybrid functionals like B3LYP and B3PW91, combined with basis sets such as LanL2DZ, to model its electronic structure and predict its properties. researchgate.netiau.ir These methods provide a balance between computational cost and accuracy for organotin compounds.
A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure through geometry optimization. For this compound, DFT calculations at the B3LYP and B3PW91 levels with the LanL2DZ basis set have been used to find the optimized geometry. researchgate.netresearchgate.net These calculations support a tetrahedral geometry around the central tin atom. researchgate.net The process involves adjusting the molecular structure to find the lowest energy conformation, providing key data on bond lengths and angles. researchgate.net
Table 1: Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | B3LYP/LanL2DZ | B3PW91/LanL2DZ |
|---|---|---|---|
| Bond Length (Å) | Sn-Cl | 2.441 | 2.438 |
| Sn-C | 2.212 | 2.211 | |
| Bond Angle (°) | Cl-Sn-Cl | 103.55 | 103.11 |
| C-Sn-C | 129.56 | 129.81 | |
| Cl-Sn-C | 105.02 | 105.15 |
This table is generated based on data reported in theoretical studies. researchgate.net
The energetic profile, including the optimized energy of the molecule, is also determined during this process. researchgate.net These energy values are crucial for assessing the thermodynamic stability of the compound.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netwuxiapptec.com The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.
DFT calculations have been employed to determine the HOMO-LUMO energy gap for this compound. researchgate.netiau.ir Using the B3LYP and B3PW91 methods with the LanL2DZ basis set, the energy gaps were calculated to be 0.16988 a.u. and 0.17155 a.u., respectively. researchgate.netiau.ir Analysis of the molecular orbitals shows that the HOMO and LUMO are primarily located around the tin atom and the benzyl (B1604629) groups, indicating these are the primary sites for electronic interactions. researchgate.net
Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for this compound
| Method | HOMO Energy (a.u.) | LUMO Energy (a.u.) | Energy Gap (a.u.) |
|---|---|---|---|
| B3LYP/LanL2DZ | -0.25203 | -0.08215 | 0.16988 |
| B3PW91/LanL2DZ | -0.25362 | -0.08207 | 0.17155 |
This table is generated based on data reported in theoretical studies. researchgate.netiau.ir
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. researchgate.net It provides a localized picture of electron density, helping to understand charge transfer and the nature of chemical bonds within a molecule. researchgate.netresearchgate.net For this compound, NBO analysis has been performed to investigate internal molecular bonding and confirm intramolecular charge transfer. iau.irresearchgate.net The analysis provides details on the natural charges of the atoms, which are linked to the electrostatic potential. researchgate.net
Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental results for validation. brehm-research.de In the case of this compound, DFT calculations have been used to predict its infrared (IR) spectrum and total dipole moment. researchgate.netiau.ir
The calculated total dipole moments for the compound were found to be 4.2996 Debye (using the B3LYP method) and 4.3235 Debye (using the B3PW91 method). researchgate.netiau.ir Furthermore, theoretical calculations of vibrational frequencies have shown a good correlation with experimental IR spectroscopy data. researchgate.netiau.ir This allows for the precise assignment of vibrational bands, such as the characteristic stretching vibrations associated with the Sn-C and Sn-Cl bonds. researchgate.netiau.ir
Table 3: Calculated Dipole Moment for this compound
| Method | Total Dipole Moment (Debye) |
|---|---|
| B3LYP/LanL2DZ | 4.2996 |
| B3PW91/LanL2DZ | 4.3235 |
This table is generated based on data reported in theoretical studies. researchgate.netiau.ir
The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive sites of a molecule, particularly for electrophilic attack. researchgate.netresearchgate.net The MEP maps the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, analysis of the electrostatic potential has been used to identify possible sites for electrophilic attack, primarily over the atoms in the benzene (B151609) rings. researchgate.net The average of the maximum negative electrostatic potential values for these sites was calculated to be approximately -14.7 a.u. researchgate.net This analysis is closely related to the natural charge distribution of the atoms within the molecule. researchgate.netresearchgate.net
General Quantum Chemistry Calculations
Beyond the specific analyses mentioned above, broader quantum chemistry calculations have been applied to this compound to derive a range of molecular properties. researchgate.net These calculations, often performed alongside DFT studies, provide a more complete picture of the compound's chemical behavior. iau.ir
Calculated parameters include:
Polarizability : A measure of how easily the electron cloud of the molecule can be distorted by an external electric field.
Global Hardness (η) : A measure of the molecule's resistance to change in its electron distribution.
Electronic Chemical Potential (µ) : Related to the escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω) : An index that quantifies the electrophilic character of a molecule.
Molar Volume : The volume occupied by one mole of the substance.
These quantum chemical descriptors are calculated to better understand the global reactivity and stability of this compound. researchgate.netiau.ir
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodology
Quantitative Structure-Activity Relationship (QSAR) models are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its derivatives, QSAR studies have been employed to understand the structural requirements for their cytotoxic activities and to design new compounds with potentially enhanced efficacy.
A notable QSAR study on this compound derivatives utilized the Comparative Molecular Field Analysis (CoMFA) methodology. nih.gov CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D shape and electrostatic properties. nih.gov This approach was used to develop models for the cytotoxic activities of 21 organotin derivatives, including those of this compound, against two human tumor cell lines: MCF-7 (mammary carcinoma) and WiDr (colon carcinoma). nih.gov
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.org These properties are quantified by molecular descriptors, which can be calculated from the chemical structure. wikipedia.orgepa.gov The goal is to develop a statistically significant model that can predict the activity of new, untested compounds. wikipedia.org
The general workflow of a QSAR modeling study involves several key steps:
Data Set Selection : A series of structurally related compounds with measured biological activity is chosen. For the this compound derivatives, this included a set of 21 complexes. nih.gov
Molecular Modeling and Alignment : 3D structures of the molecules are generated and aligned based on a common scaffold. This is a critical step in 3D-QSAR methods like CoMFA.
Descriptor Calculation : Molecular descriptors representing various physicochemical properties are calculated. In CoMFA, these descriptors are the steric and electrostatic interaction energies between a probe atom and each molecule in the dataset, calculated at various points on a 3D grid.
Model Development : A mathematical equation is generated to correlate the descriptors with the biological activity. This is often achieved using statistical methods like Partial Least Squares (PLS) analysis.
Model Validation : The predictive power of the QSAR model is rigorously assessed using statistical validation techniques.
For the CoMFA models of this compound derivatives, high values for both the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q² or r²cv) were obtained, indicating good predictive power for the models. nih.gov
Below is a representative table outlining the statistical parameters often reported in QSAR studies to demonstrate the robustness and predictive ability of the developed models.
| Statistical Parameter | Description | Typical Value for a Good Model |
| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). | > 0.6 |
| q² or r²cv (Cross-validated r²) | A measure of the predictive ability of the model, determined by systematically leaving out data points during model construction and predicting their values. | > 0.5 |
| F-value | A statistical test that assesses the overall significance of the regression model. | High value indicates a statistically significant model. |
| Standard Error of Estimate (SEE) | Measures the precision of the predictions. | Lower values indicate higher precision. |
| Number of Components | In PLS analysis, this is the optimal number of latent variables used to build the model. | Determined during cross-validation. |
The successful development of these QSAR models for dibenzyltin derivatives provides valuable insights into the structure-activity relationships governing their anticancer properties. nih.gov These models can guide the rational design and synthesis of new, more potent analogues for further investigation.
Reactivity and Reaction Mechanism Studies
Investigations of Sn-C Bond Cleavage Processes
The bond between tin and carbon in dibenzyltin dichloride is a stable covalent bond. Spontaneous cleavage of this bond does not readily occur under standard conditions. However, cleavage can be induced, typically through the input of energy, such as via photolysis. The mechanism for such processes is generally understood to proceed via a homolytic cleavage pathway.
In this pathway, ultraviolet (UV) irradiation provides the necessary energy to break the Sn-C bond, leading to the formation of a benzyl (B1604629) radical (C₆H₅CH₂•) and a dibenzyltin chloride radical ((C₆H₅CH₂)₂SnCl•). The stability of the resulting benzyl radical, due to resonance delocalization of the unpaired electron over the benzene (B151609) ring, is a significant driving factor for this process.
Further investigation into the molecule's electronic structure through computational methods provides insight into its stability. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an important parameter for determining structural stability researchgate.net. For this compound, the HOMO-LUMO energy gap has been calculated to be approximately 0.17 a.u., which indicates a relatively stable molecule where bond cleavage requires significant energy input researchgate.net.
Ligand Exchange and Substitution Reactions
A primary mode of reactivity for this compound involves the substitution of its chloride ligands. The tin atom in the molecule is an electrophilic center, readily attacked by nucleophiles. This leads to ligand exchange reactions where the chloride ions are displaced by other anionic or neutral donor ligands. These reactions are fundamental in synthesizing a wide range of dibenzyltin(IV) complexes with varied coordination geometries and properties.
The general mechanism is a nucleophilic substitution at the tin center. The reaction is typically carried out in an appropriate solvent, and in the case of acidic incoming ligands, a base like triethylamine (B128534) is often added to neutralize the HCl formed during the reaction ias.ac.inbohrium.com.
Numerous nucleophiles have been used to create new derivatives. For instance, reactions with dithiocarbamates result in the formation of dibenzyltin dithiocarbamate (B8719985) complexes researchgate.net. Bidentate Schiff bases, which are ligands containing both nitrogen and oxygen donor atoms, also react with this compound to form stable chelate complexes ias.ac.inbohrium.com.
The table below summarizes several documented ligand exchange reactions involving this compound.
| Incoming Ligand Type | Specific Ligand | Reaction Conditions | Resulting Product |
| Dithiocarbamates | Sodium N,N-dibenzyldithiocarbamate | CH₂Cl₂, 12h stir at 30°C | Dibenzyltin(IV) bis(N,N-dibenzyldithiocarbamate) |
| Dithiocarbamates | General Dithiocarbamates | Not specified | Dibenzyltin derivatives of dithiocarbamate researchgate.net |
| Schiff Bases | Bidentate Schiff base (SBH) from salicylaldehyde (B1680747) and primary amines | Refluxing THF with Triethylamine | Cp₂Ti(SB)Cl ias.ac.in |
| Schiff Bases | Dibasic Tetradentate Schiff Bases | Presence of Triethylamine | R₂SnL (where R=Methyl, Phenyl) bohrium.com |
These reactions demonstrate the versatility of this compound as a precursor for more complex organotin structures where the coordination number of the tin atom can increase from four to five or six, as seen in the distorted octahedron geometry found in dibenzyltin(IV) bis(N,N-dibenzyldithiocarbamate) .
Oxidative Addition Pathways Involving Tin Precursors
This compound is commonly synthesized via a direct reaction between metallic tin and benzyl chloride nih.gov. This transformation serves as a key example of an oxidative addition reaction in organometallic chemistry. In this process, the tin metal, which is in the zero (0) oxidation state, reacts with two equivalents of benzyl chloride to form this compound, in which the tin is in the +4 oxidation state.
This direct synthesis method is an important industrial route, though it presents challenges such as the tendency of the tin powder to aggregate, which can terminate the reaction and lower the yield google.com. The reaction is typically performed by heating comminuted metallic tin in an organic solvent, followed by the slow, dropwise addition of benzyl chloride to the heated solution google.com. The reaction time can be significantly reduced, and yields improved, through this controlled addition google.com.
While the precise mechanism is complex, it is believed to proceed through radical intermediates. The reaction is often initiated by a small amount of water. The proposed steps involve the initial formation of a benzyl radical and the subsequent stepwise addition to the tin surface. The use of certain metals like iron or copper can also improve the reaction rate and yield google.com.
Hydrolysis and Condensation Reactions Leading to Stannoxane Formation
This compound is sensitive to moisture and undergoes hydrolysis, a characteristic reaction of many organotin halides researchgate.net. The process typically occurs in two main stages: initial hydrolysis followed by condensation.
Hydrolysis: The first step is the hydrolysis of the two Sn-Cl bonds. A molecule of this compound reacts with two molecules of water, leading to the substitution of the chloride ligands with hydroxyl groups. This reaction forms the unstable intermediate, dibenzyltin dihydroxide, and two equivalents of hydrochloric acid.
(C₆H₅CH₂)₂SnCl₂ + 2 H₂O → (C₆H₅CH₂)₂Sn(OH)₂ + 2 HCl
Condensation: The dibenzyltin dihydroxide intermediate is generally not isolated as it readily undergoes intermolecular condensation. In this step, two molecules of the dihydroxide react, eliminating a molecule of water to form a Sn-O-Sn linkage. This process can continue, leading to the formation of dimers, oligomers, or polymers known as stannoxanes. The resulting products are poly(dibenzylstannoxane)s.
n (C₆H₅CH₂)₂Sn(OH)₂ → [- (C₆H₅CH₂)₂Sn-O-]n + n H₂O
This reactivity highlights the need to handle this compound under anhydrous conditions to prevent the formation of these less-defined stannoxane products researchgate.net.
Future Research Directions and Emerging Areas
Development of Novel and Green Synthetic Routes
The traditional synthesis of dibenzyltin dichloride involves the direct reaction of metallic tin with benzyl (B1604629) chloride. nih.govgoogle.com However, this method often suffers from challenges such as the agglomeration of tin powder, which can terminate the reaction and lead to low yields of 20-30%. google.com Overcoming these hurdles and aligning with the principles of green chemistry are primary goals for future synthetic research.
Emerging research directions include:
Catalyst and Additive Optimization: While the use of certain metals as catalysts has been explored, a systematic investigation into more efficient and environmentally benign catalysts is needed. google.com A patented method suggests using inert dispersants like activated carbon, silica (B1680970) powder, or kaolin to prevent the agglomeration of tin powder, thereby allowing the reaction to proceed to completion. google.com Future work could focus on recyclable catalysts and dispersants to minimize waste.
Mechanochemistry: Solvent-free synthetic methods, such as mechanochemical grinding or ball-milling, present a significant green alternative. These techniques can enhance reaction rates, increase yields, and eliminate the need for hazardous organic solvents, reducing the environmental impact of the synthesis.
Alternative Precursors and Reaction Pathways: Research into different tin sources and benzylating agents could lead to more efficient and safer synthetic routes. Exploring redistribution reactions, where a tetraorganotin compound reacts with tin(IV) chloride, offers another pathway to control the synthesis of specific organotin halides. wikipedia.org
The table below summarizes challenges in traditional synthesis and potential green alternatives.
| Challenge in Traditional Synthesis | Potential Green/Novel Solution | Anticipated Benefit |
|---|---|---|
| Low reaction yield due to tin powder agglomeration google.com | Use of inert dispersants (e.g., silica, kaolin) google.com | Higher product yield and raw material efficiency |
| Use of volatile and hazardous organic solvents | Mechanochemical (solvent-free) synthesis | Reduced environmental impact and operational hazards |
| High energy consumption and long reaction times google.com | Development of highly active, recyclable catalysts | Improved energy efficiency and process economy |
| Generation of difficult-to-remove residues google.com | Continuous flow reactor systems | Minimized waste and easier product purification |
Exploration of New Ligand Systems for Tailored Coordination Chemistry
This compound is a versatile precursor for a wide range of coordination complexes. Its reactivity with nucleophiles allows for the substitution of the chloride atoms, leading to new compounds with diverse structures and properties. It readily forms complexes with ligands containing nitrogen, oxygen, and sulfur donor atoms, including Schiff bases, dithiocarbamates, and carboxylates. These reactions often yield complexes with distorted octahedral or trigonal bipyramidal geometries around the tin center. researchgate.net
Future research in this area is directed towards:
Multidentate and Macrocyclic Ligands: The design and synthesis of multidentate ligands (ligands that bind to the tin atom at multiple points) can lead to the formation of highly stable and structurally unique complexes. ekb.eg The use of macrocyclic ligands could create encapsulated tin centers, offering novel reactivity and stability.
Supramolecular Chemistry: Exploring ligands capable of forming intermolecular interactions, such as hydrogen bonds or π-π stacking, can facilitate the self-assembly of this compound units into sophisticated supramolecular architectures like coordination polymers, cages, and metallogrids. These materials could have applications in areas such as gas storage or catalysis.
Functional Ligands: Incorporating specific functionalities into the ligand framework (e.g., fluorescent tags, biologically active moieties, or polymerizable groups) can impart desired properties to the final this compound complex, creating materials tailored for specific applications in sensing, medicine, or materials science.
Advancements in Spectroscopic and Structural Characterization Methodologies
The characterization of this compound and its derivatives has traditionally relied on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), infrared (IR) spectroscopy, and single-crystal X-ray diffraction. nih.govresearchgate.netnih.gov While effective, these methods can be augmented by more advanced techniques to provide deeper structural insights.
Emerging characterization strategies include:
Advanced NMR Techniques: Two-dimensional NMR experiments, such as ¹H-¹¹⁹Sn Heteronuclear Multiple Bond Correlation (HMBC), can provide unambiguous assignments and detailed information about bonding and through-space interactions. semanticscholar.org Solid-state NMR (e.g., ¹¹⁹Sn Cross-Polarization Magic Angle Spinning, CP-MAS) is crucial for characterizing the structure of materials that are insoluble or difficult to crystallize. researchgate.netresearchgate.net Furthermore, variable-temperature NMR studies can elucidate dynamic processes and equilibria in solution. researchgate.net
Synchrotron-Based Methods: The high brilliance and tunability of synchrotron radiation offer powerful tools for characterization. researchgate.net Techniques like X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide precise information about the local coordination environment, oxidation state, and bond distances around the tin atom, even in amorphous or poorly crystalline samples. mdpi.com High-resolution synchrotron X-ray diffraction can reveal subtle structural details that are not observable with conventional laboratory instruments. cern.ch
Enhanced Theoretical Insights and Predictive Modeling for Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies of organotin compounds. researchgate.netiau.ir DFT calculations have been used to determine the geometric parameters, vibrational frequencies, and electronic properties (such as HOMO-LUMO energy gaps) of this compound. researchgate.netiau.ir
The future of this field lies in moving from correlational studies to predictive modeling:
High-Level Computational Models: Employing more advanced theoretical methods and basis sets will improve the accuracy of predicted properties. This allows for the reliable in-silico screening of new ligand systems and the prediction of their resulting complex geometries and electronic structures before undertaking lengthy synthetic work.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build statistical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov For this compound derivatives, QSAR models can be developed to predict their potential cytotoxicity against cancer cell lines based on calculated molecular descriptors, guiding the design of more potent and selective therapeutic agents. nih.gov
Reaction Mechanism Elucidation: Theoretical modeling can be used to map out the detailed reaction pathways for the synthesis and reactivity of this compound complexes. Understanding these mechanisms at a molecular level is key to optimizing reaction conditions and designing more efficient synthetic protocols.
The table below highlights some key parameters calculated for this compound using DFT methods. researchgate.net
| Computational Parameter | Method: B3LYP/LanL2DZ researchgate.net | Method: B3PW91/LanL2DZ researchgate.net | Significance |
|---|---|---|---|
| Dipole Moment (Debye) | 4.2996 | 4.3235 | Indicates the polarity of the molecule. |
| HOMO Energy (a.u.) | -0.26052 | -0.26121 | Relates to the ability to donate electrons. |
| LUMO Energy (a.u.) | -0.09064 | -0.08966 | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (a.u.) | 0.16988 | 0.17155 | Correlates with chemical reactivity and stability. researchgate.net |
Q & A
Q. What are the established synthetic routes for dibenzyltin dichloride, and how can purity be optimized?
this compound is synthesized via the direct reaction of benzyl chloride with tin metal under controlled conditions. Alternative routes may involve tin(IV) precursors and benzylating agents. Purity optimization requires rigorous purification steps, such as recrystallization from non-polar solvents (e.g., hexane) and characterization via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR) to confirm the absence of byproducts like monoorganotin species .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy : ¹¹⁹Sn NMR is essential for identifying the tin coordination environment, with chemical shifts typically observed between δ -100 to -300 ppm for Sn(IV) centers. Infrared (IR) spectroscopy can confirm Sn-Cl bonds (stretching frequencies ~250–300 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (part of the SHELX suite) resolves the octahedral geometry, with trans-C₂SnN₂Cl₂ coordination observed in adducts (e.g., with 2,2′-bipyridine). Data collection requires high-resolution crystals and careful refinement to account for thermal motion .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) complement experimental data in studying this compound’s reactivity?
Density Functional Theory (DFT) calculations can model the electronic structure and predict reaction pathways, such as ligand substitution or adduct formation. Parameters like bond dissociation energies and frontier molecular orbitals (HOMO/LUMO) help rationalize experimental observations, such as the stability of Sn-Cl bonds versus Sn-N interactions in bipyridine adducts .
Q. What mechanisms underlie the toxicity of organotin compounds like this compound, and how can they be assessed?
While specific toxicity data for this compound is limited, organotin compounds generally disrupt mitochondrial function and induce oxidative stress. Acute toxicity assessment involves LD50/LC50 testing (oral, dermal, or inhalation routes) in rodent models, with paraquat dichloride studies providing methodological templates (e.g., dose-response curves, purity standardization) . Chronic toxicity studies should include histopathological analysis and biomarker tracking (e.g., glutathione levels) .
Q. How do structural variations in this compound adducts influence their chemical behavior?
Adduct formation with Lewis bases (e.g., 2,2′-bipyridine) alters the Sn(IV) coordination sphere, impacting reactivity. For example, cis-Cl and trans-C configurations in bipyridine adducts enhance thermal stability but reduce electrophilicity. SC-XRD and variable-temperature NMR can track dynamic behavior, such as ligand exchange or solvent effects .
Q. What strategies resolve contradictions in crystallographic or spectroscopic data across studies?
Discrepancies often arise from differences in crystallization solvents, temperature, or counterions. Systematic replication under standardized conditions (e.g., inert atmosphere, solvent purity) is critical. For crystallography, refining data with multiple software (e.g., SHELXL vs. Olex2) and validating hydrogen bonding/van der Waals interactions reduce model bias .
Q. How can the stability of this compound under varying environmental conditions be evaluated?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal decomposition profiles. Hydrolytic stability tests in aqueous media at different pH levels, coupled with Sn-Cl bond tracking via Raman spectroscopy, reveal degradation pathways. Long-term storage studies should monitor color changes or precipitates as indicators of instability .
Methodological Notes
- Data Validation : Cross-reference NMR and SC-XRD results with computational models to ensure consistency.
- Toxicology Gaps : Extrapolate from analogous organotin compounds but emphasize the need for compound-specific studies.
- Software Tools : SHELX programs remain industry standards for crystallographic refinement due to their robustness with twinned or low-resolution data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
